molecular formula C17H19NO5 B14517125 Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate CAS No. 62741-65-5

Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate

Cat. No.: B14517125
CAS No.: 62741-65-5
M. Wt: 317.34 g/mol
InChI Key: YIJVTOGCMFZTPE-UHFFFAOYSA-N
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Description

Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is a chemical compound with a complex structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate typically involves multi-step organic reactions. One common method involves the condensation of diethyl oxalate with 7,8-dihydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA or interact with proteins, affecting their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate
  • Methyl 2-(7,8-dihydroquinolin-5-yl)acetate
  • Propyl 2-(7,8-dihydroquinolin-5-yl)acetate

Uniqueness

Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is unique due to its specific ester groups and the position of the quinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62741-65-5

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate

InChI

InChI=1S/C17H19NO5/c1-3-22-16(20)14(15(19)17(21)23-4-2)12-7-5-9-13-11(12)8-6-10-18-13/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

YIJVTOGCMFZTPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CCCC2=C1C=CC=N2)C(=O)C(=O)OCC

Origin of Product

United States

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